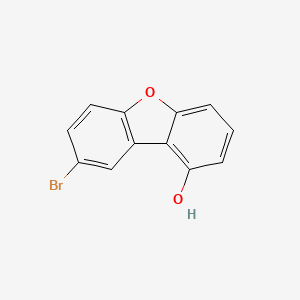![molecular formula C28H22Na2O6S2 B12825830 2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride](/img/structure/B12825830.png)
2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4,4’-bis(2-sulfostyryl)biphenyl is a chemical compound with the molecular formula C28H20Na2O6S2. It is commonly used as a fluorescent whitening agent in various applications, including household goods and detergents . This compound is known for its ability to enhance the brightness and whiteness of materials by absorbing ultraviolet light and re-emitting it as visible blue light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis(2-sulfostyryl)biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 2-sulfostyrene under alkaline conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the disodium salt . The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of Disodium 4,4’-bis(2-sulfostyryl)biphenyl involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and by-products . The final product is typically purified through filtration and crystallization to achieve the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-bis(2-sulfostyryl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, nitrated derivatives, and halogenated compounds .
Scientific Research Applications
Disodium 4,4’-bis(2-sulfostyryl)biphenyl has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Disodium 4,4’-bis(2-sulfostyryl)biphenyl involves its ability to absorb ultraviolet light and re-emit it as visible blue light. The molecular targets include the chromophores in the compound, which are responsible for its fluorescent properties .
Comparison with Similar Compounds
Similar Compounds
Disodium distyrylbiphenyl disulfonate: Another fluorescent whitening agent with similar applications.
Tinopal CBS-X: A widely used optical brightener in detergents and textiles.
Stilbene 3: Known for its high whitening efficiency and stability.
Uniqueness
Disodium 4,4’-bis(2-sulfostyryl)biphenyl is unique due to its high fluorescence efficiency and stability under various conditions. It offers superior whitening performance compared to other similar compounds, making it a preferred choice in many industrial applications .
Properties
Molecular Formula |
C28H22Na2O6S2 |
|---|---|
Molecular Weight |
564.6 g/mol |
InChI |
InChI=1S/C28H22O6S2.2Na/c29-35(30,31)27-7-3-1-5-25(27)19-13-21-9-15-23(16-10-21)24-17-11-22(12-18-24)14-20-26-6-2-4-8-28(26)36(32,33)34;;/h1-20H,(H,29,30,31)(H,32,33,34);;/b19-13+,20-14+;; |
InChI Key |
DAPMZWDGZVFZMK-HPKCLRQXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O.[Na].[Na] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)

![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)
![(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12825797.png)

![2,4-Dibromo-5-methylbenzo[d]thiazole](/img/structure/B12825809.png)
![Indolo[3,2,1-jk]carbazol-2-ylboronic acid](/img/structure/B12825815.png)


![2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12825837.png)


![Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12825843.png)
![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)
